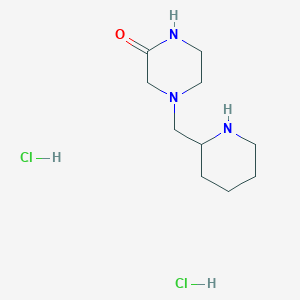
4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride is a heterocyclic compound that features both piperidine and piperazine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical development. The presence of both piperidine and piperazine moieties in its structure makes it a versatile scaffold for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which allows for the efficient and scalable production of piperazine derivatives . These methods are advantageous due to their ability to produce high yields and purity of the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the piperazine or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted piperazine and piperidine derivatives .
Scientific Research Applications
4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug development for neurological and psychiatric disorders.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler analog with a wide range of pharmaceutical applications.
Piperidinone: Another related compound with significant biological activity.
Morpholin-2-one: A structurally similar compound with applications in medicinal chemistry.
Uniqueness
4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride is unique due to the presence of both piperidine and piperazine rings, which provide a versatile scaffold for the synthesis of diverse bioactive molecules. This dual-ring structure enhances its potential for various chemical modifications and applications in drug development .
Properties
CAS No. |
1219963-84-4 |
|---|---|
Molecular Formula |
C10H20ClN3O |
Molecular Weight |
233.74 g/mol |
IUPAC Name |
4-(piperidin-2-ylmethyl)piperazin-2-one;hydrochloride |
InChI |
InChI=1S/C10H19N3O.ClH/c14-10-8-13(6-5-12-10)7-9-3-1-2-4-11-9;/h9,11H,1-8H2,(H,12,14);1H |
InChI Key |
WKQWAMZBICFVHT-UHFFFAOYSA-N |
SMILES |
C1CCNC(C1)CN2CCNC(=O)C2.Cl.Cl |
Canonical SMILES |
C1CCNC(C1)CN2CCNC(=O)C2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















